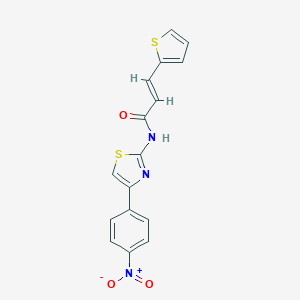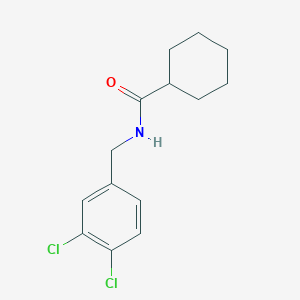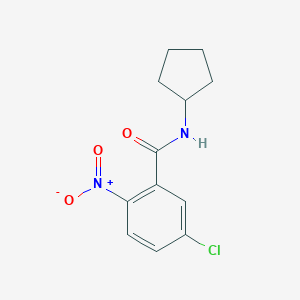
2-amino-1-{4-fluoro-3-nitrophenyl}-4-{6-nitro-1,3-benzodioxol-5-yl}-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-amino-1-{4-fluoro-3-nitrophenyl}-4-{6-nitro-1,3-benzodioxol-5-yl}-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a quinoline core, which is known for its biological activity, and is substituted with multiple functional groups that can influence its reactivity and properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-1-{4-fluoro-3-nitrophenyl}-4-{6-nitro-1,3-benzodioxol-5-yl}-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile typically involves multi-step organic reactions. One possible synthetic route is as follows:
Formation of the Quinoline Core: The quinoline core can be synthesized via a Povarov reaction, which involves the condensation of an aniline derivative with an aldehyde and an alkene in the presence of an acid catalyst.
Introduction of the Fluoro and Nitro Groups: The fluoro and nitro groups can be introduced through electrophilic aromatic substitution reactions. For example, fluorination can be achieved using a fluorinating agent such as N-fluorobenzenesulfonimide, while nitration can be carried out using a mixture of concentrated nitric and sulfuric acids.
Formation of the Benzodioxole Ring: The benzodioxole ring can be formed through a cyclization reaction involving a catechol derivative and a suitable dihalide under basic conditions.
Final Coupling and Functionalization: The final step involves coupling the quinoline core with the benzodioxole ring and introducing the cyano and amino groups through nucleophilic substitution and amination reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques such as crystallization and chromatography.
化学反応の分析
Types of Reactions
2-amino-1-{4-fluoro-3-nitrophenyl}-4-{6-nitro-1,3-benzodioxol-5-yl}-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can be used to convert nitro groups to amino groups or reduce carbonyl groups to alcohols. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents. Common reagents include halides, amines, and organometallic compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halides (e.g., bromine, chlorine) in the presence of a base or acid catalyst.
Major Products
Oxidation: Introduction of hydroxyl, carbonyl, or carboxyl groups.
Reduction: Conversion of nitro groups to amino groups or carbonyl groups to alcohols.
Substitution: Introduction of new substituents such as halides, alkyl groups, or aryl groups.
科学的研究の応用
Medicinal Chemistry: The compound’s quinoline core and multiple functional groups make it a potential candidate for drug development, particularly for targeting diseases such as cancer, malaria, and bacterial infections.
Materials Science: The compound’s unique structure and reactivity could make it useful in the development of advanced materials, such as organic semiconductors or polymers.
Biological Research: The compound could be used as a probe or tool in biological studies to investigate cellular processes and molecular interactions.
作用機序
The mechanism of action of 2-amino-1-{4-fluoro-3-nitrophenyl}-4-{6-nitro-1,3-benzodioxol-5-yl}-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile would depend on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity and leading to therapeutic effects. The presence of multiple functional groups allows for diverse interactions, including hydrogen bonding, hydrophobic interactions, and covalent bonding.
類似化合物との比較
Similar Compounds
- **2-amino-1-{4-chloro-3-nitrophenyl}-4-{6-nitro-1,3-benzodioxol-5-yl}-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile
- **2-amino-1-{4-bromo-3-nitrophenyl}-4-{6-nitro-1,3-benzodioxol-5-yl}-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile
Uniqueness
The unique combination of fluoro and nitro groups in 2-amino-1-{4-fluoro-3-nitrophenyl}-4-{6-nitro-1,3-benzodioxol-5-yl}-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile distinguishes it from similar compounds. These groups can significantly influence the compound’s reactivity, biological activity, and physicochemical properties, making it a valuable target for further research and development.
特性
分子式 |
C23H16FN5O7 |
|---|---|
分子量 |
493.4g/mol |
IUPAC名 |
2-amino-1-(4-fluoro-3-nitrophenyl)-4-(6-nitro-1,3-benzodioxol-5-yl)-5-oxo-4,6,7,8-tetrahydroquinoline-3-carbonitrile |
InChI |
InChI=1S/C23H16FN5O7/c24-14-5-4-11(6-17(14)29(33)34)27-15-2-1-3-18(30)22(15)21(13(9-25)23(27)26)12-7-19-20(36-10-35-19)8-16(12)28(31)32/h4-8,21H,1-3,10,26H2 |
InChIキー |
BUFMXRUFGFUNOW-UHFFFAOYSA-N |
SMILES |
C1CC2=C(C(C(=C(N2C3=CC(=C(C=C3)F)[N+](=O)[O-])N)C#N)C4=CC5=C(C=C4[N+](=O)[O-])OCO5)C(=O)C1 |
正規SMILES |
C1CC2=C(C(C(=C(N2C3=CC(=C(C=C3)F)[N+](=O)[O-])N)C#N)C4=CC5=C(C=C4[N+](=O)[O-])OCO5)C(=O)C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![4-FLUORO-N-[2-(4-FLUOROBENZENESULFONAMIDO)-5-METHYLPHENYL]BENZENE-1-SULFONAMIDE](/img/structure/B457554.png)
![5-methyl-N-[4-({4-[(5-methyl-2-furoyl)amino]cyclohexyl}methyl)cyclohexyl]-2-furamide](/img/structure/B457555.png)


![2-phenyl-N-({1,3,3-trimethyl-5-[(phenylacetyl)amino]cyclohexyl}methyl)acetamide](/img/structure/B457563.png)


![5-bromo-N-[2-(3-chlorophenyl)ethyl]furan-2-carboxamide](/img/structure/B457568.png)


![3-methyl-N-{5-methyl-2-[(3-methylbenzoyl)amino]phenyl}benzamide](/img/structure/B457572.png)
